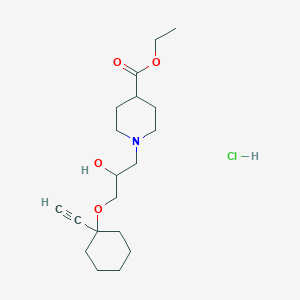
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is a synthetic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride typically begins with the preparation of the piperidine nucleus. This core structure is often constructed through a series of condensation and cyclization reactions involving intermediates such as ethyl acetoacetate and piperidine.
The subsequent addition of the 1-ethynylcyclohexyl group can be achieved through a nucleophilic substitution reaction where an ethynylcyclohexyl halide reacts with a hydroxy-functionalized piperidine intermediate under basic conditions.
Finally, the esterification of the carboxylate group with ethanol yields the ethyl ester derivative. The resulting compound is then reacted with hydrochloric acid to obtain the hydrochloride salt, which is essential for its stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis steps. Key considerations include ensuring the purity of starting materials, optimizing reaction yields, and implementing efficient purification techniques such as recrystallization and column chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions:
Oxidation: : Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: : Reduction of the ethynyl group to an ethyl group.
Substitution: : Nucleophilic substitutions at the ethynyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Halogenating agents such as thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: : Corresponding ketones or aldehydes.
Reduction: : Ethyl analogs.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is used in organic synthesis as an intermediate for constructing complex molecules. It serves as a building block for synthesizing other piperidine derivatives with potential pharmacological activity.
Biology
In biological research, this compound can be used to study receptor binding and enzymatic activity. Its structural features make it an ideal candidate for probing the interactions between small molecules and biological targets.
Medicine
Industry
Industrially, the compound can be utilized in the synthesis of polymers, coatings, and other materials where specific chemical functionalities are required.
作用機序
Molecular Targets and Pathways
The mechanism of action of Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound's piperidine core allows it to bind to receptor sites, potentially modulating their activity. The ethynyl and cyclohexyl groups may enhance its binding affinity and selectivity.
類似化合物との比較
Ethyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate hydrochloride is unique due to its specific combination of functional groups. Similar compounds include:
Methyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
Propyl 1-(3-((1-ethynylcyclohexyl)oxy)-2-hydroxypropyl)piperidine-4-carboxylate
These compounds differ in the ester moiety attached to the piperidine ring, which can influence their chemical properties and biological activity.
特性
IUPAC Name |
ethyl 1-[3-(1-ethynylcyclohexyl)oxy-2-hydroxypropyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-3-19(10-6-5-7-11-19)24-15-17(21)14-20-12-8-16(9-13-20)18(22)23-4-2;/h1,16-17,21H,4-15H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJJAEKOAMCCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
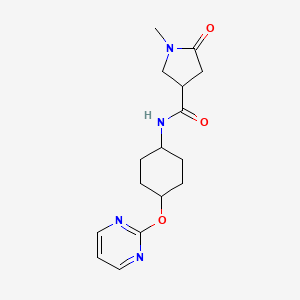
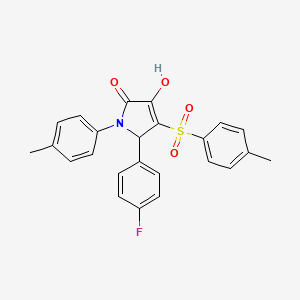
![5-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide](/img/structure/B2964518.png)
![2-chloro-N-[4-methyl-3-(morpholine-4-carbonyl)-5-phenylthiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2964519.png)

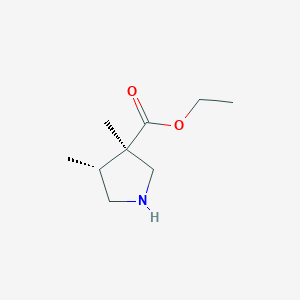
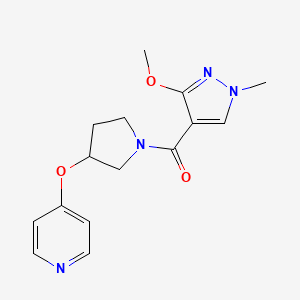
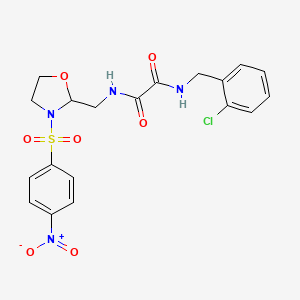
![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)
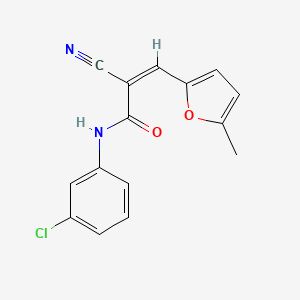
![N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2964527.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2964528.png)
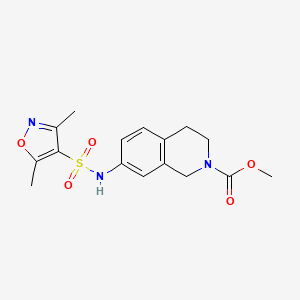
![4-[5-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]benzoic acid](/img/structure/B2964531.png)
